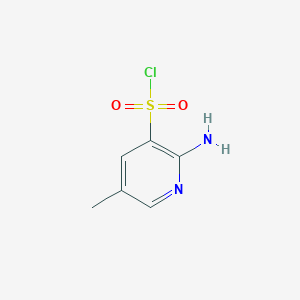
2-Amino-5-methylpyridine-3-sulfonyl chloride
Cat. No. B2664706
Key on ui cas rn:
162010-70-0
M. Wt: 206.64
InChI Key: XMUBHWHROWEFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05378704
Procedure details


Solid 2-amino-5-picoline (10.8 g, 0.10 mol) was added portionwise to chlorosulfonic acid (66 mL, 1.0 mol) at ambient temperature over 5 minutes. When the addition was complete, the mixture was warmed to 140° C. and stirred at that temperature for 2 hours. During the heating period gas evolution was initially rapid and ceased completely after 2 hours. The mixture was then cooled to room temperature and poured onto 2 liters of ice. Solid sodium bicarbonate was added to the resulting solution to adjust the pH to about 7.0. The solid product that precipitated was collected and rinsed with a small amount of cold ethanol. The solid was then dissolved in one liter of hot chloroform, the resulting solution was dried (magnesium sulfate), and the solution was concentrated to a volume of about 100 mL. The solid product that formed was collected, the mother liquor was concentrated to 20 mL and a second crop was collected. The solid products were combined to give the title compound (14.4 g, 70 %); m.p. 16°-166° C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Cl:9][S:10](O)(=[O:12])=[O:11].C(=O)(O)[O-].[Na+]>>[NH2:1][C:2]1[C:7]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
ceased completely after 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid product that precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with a small amount of cold ethanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was then dissolved in one liter of hot chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the resulting solution was dried (magnesium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated to a volume of about 100 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid product that formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mother liquor was concentrated to 20 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a second crop was collected
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1S(=O)(=O)Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.4 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

